6-Methyl propyleneamine oxime

Hypoxia imaging Myocardial ischemia Tc-99m radiopharmaceutical

6-Methyl propyleneamine oxime (synonym PAO-6-Me; CAS 159029-46-6) is a member of the propylene amine oxime (PnAO) ligand family, which forms neutral, lipophilic, macrocyclic complexes with technetium-99m (Tc-99m) for diagnostic nuclear medicine applications. The compound has the molecular formula C14H30N4O2, a molecular weight of 286.41 g/mol, and the systematic IUPAC name N,N'-bis[(3E)-3-(hydroxyimino)-2-methylbutan-2-yl]-2-methylpropane-1,3-diamine.

Molecular Formula C14H30N4O2
Molecular Weight 286.41 g/mol
CAS No. 159029-46-6
Cat. No. B116836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl propyleneamine oxime
CAS159029-46-6
Synonyms6-methyl propyleneamine oxime
PAO-6-Me
Molecular FormulaC14H30N4O2
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESCC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C
InChIInChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+
InChIKeyNOHGAAVISHFSMM-JYFOCSDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl Propyleneamine Oxime (CAS 159029-46-6): Chemical Identity and Procurement-Relevant Profile for Tc-99m Radiopharmaceutical Research


6-Methyl propyleneamine oxime (synonym PAO-6-Me; CAS 159029-46-6) is a member of the propylene amine oxime (PnAO) ligand family, which forms neutral, lipophilic, macrocyclic complexes with technetium-99m (Tc-99m) for diagnostic nuclear medicine applications [1]. The compound has the molecular formula C14H30N4O2, a molecular weight of 286.41 g/mol, and the systematic IUPAC name N,N'-bis[(3E)-3-(hydroxyimino)-2-methylbutan-2-yl]-2-methylpropane-1,3-diamine . It is structurally defined by a single methyl substituent at the C6 position of the propylene bridge, a feature that distinguishes it from both the unsubstituted parent PnAO and the clinically established hexamethyl derivative HMPAO (exametazime, Ceretec; C13H28N4O2, MW 272.39) . The compound was first disclosed in the primary literature as the non-nitroimidazole-containing structural analogue of the hypoxia imaging tracer BMS181321, in a direct comparative kinetics study in isolated perfused rat hearts [1].

Why 6-Methyl Propyleneamine Oxime Cannot Be Replaced by Other PnAO Derivatives in Hypoxia Tracer Research and Radiopharmaceutical Development


The propylene amine oxime family exhibits steep structure-activity relationships (SAR) where even a single methyl group difference at the C6 bridge position materially alters the ligand's coordination geometry, lipophilicity, and the glutathione (GSH)-mediated intracellular conversion kinetics of its Tc-99m complex [1][2]. Substituting 6-methyl propyleneamine oxime with the clinically available HMPAO (hexamethyl, gem-dimethyl at C6) or the unsubstituted PnAO introduces a different steric and electronic environment around the technetium coordination site, which changes both the rate of brain washout and the sensitivity of the complex to intracellular thiol-mediated trapping [2][3]. Critically, 6-methyl propyleneamine oxime is the defined non-nitroimidazole structural analogue paired with the hypoxia tracer BMS181321; using any other PnAO derivative as the control compound would invalidate the structure-matched comparison required to attribute differential tissue retention specifically to the nitroimidazole redox-sensitive moiety [4]. Generic interchange without accounting for these methylation-dependent differences risks confounded experimental results, particularly in studies quantifying hypoxia-selective tracer retention or GSH-dependent radiopharmaceutical conversion.

Quantitative Differentiation Evidence: 6-Methyl Propyleneamine Oxime vs. HMPAO, PnAO, and BMS181321


Direct Head-to-Head Comparison: PAO-6-Me as the Structure-Matched Non-Nitroimidazole Control for BMS181321 Hypoxia Tracer Validation

In the definitive characterization study by Kusuoka et al. (1994), 6-methyl propyleneamine oxime (PAO-6-Me) was directly compared alongside HMPAO and BMS181321 in the identical isolated perfused rat heart model under normoxic, hypoxic, ischemic, and stunned conditions [1]. PAO-6-Me is explicitly defined as the 'non-nitroimidazole-containing analogue of BMS181321,' sharing the identical PnAO backbone and C6-methyl substitution pattern as BMS181321 but lacking the 2-nitroimidazole redox-sensitive warhead. This structural pairing enables attribution of differential myocardial retention exclusively to the nitroimidazole moiety. Under normoxic conditions, BMS181321 cleared rapidly from the myocardium with retention at 10 min post-injection of 0.84% ± 0.04% ID/g wet weight. In contrast, when injected before ischemia and measured 10 min after reperfusion, BMS181321 myocardial uptake reached 23.9% ± 3.9% ID/g (p < 0.05 vs. normoxic controls) [1]. PAO-6-Me and HMPAO, both lacking the nitroimidazole group, served as the kinetic comparators that demonstrated this hypoxia-selective retention is nitroimidazole-dependent.

Hypoxia imaging Myocardial ischemia Tc-99m radiopharmaceutical Nitroimidazole

Lipophilicity Differentiation: Predicted LogP of 6-Methyl PnAO vs. HMPAO Determines Differential Brain Penetration and Washout Kinetics

Computational prediction of octanol-water partition coefficients reveals a substantial lipophilicity difference between 6-methyl propyleneamine oxime (PAO-6-Me) and the clinical standard HMPAO (exametazime). PAO-6-Me has an ACD/LogP predicted value of 1.27, while HMPAO has an estimated Log Kow (KOWWIN v1.67) of 2.25 . This ΔLogP of approximately 0.98 units indicates that HMPAO is roughly 10-fold more lipophilic than PAO-6-Me as the free ligand. In the PnAO series, lipophilicity directly governs the rate of passive diffusion across the blood-brain barrier and, critically, the rate of cerebral washout—the unsubstituted Tc-99m-PnAO complex demonstrates 80% first-pass extraction in baboon brain but clears too rapidly for conventional SPECT imaging [1]. The intermediate lipophilicity of PAO-6-Me positions it in a distinct washout kinetic window between the rapidly clearing PnAO and the highly retained HMPAO, making it a candidate for applications where intermediate brain residence time is desirable.

Blood-brain barrier Lipophilicity LogP Brain perfusion imaging

Cerebral Retention SAR: Methylation Degree at the C6 Bridge Position Governs Grey-White Matter Differentiation Persistence

Systematic autoradiographic studies of the PnAO series in rat brain demonstrate that the degree and pattern of methylation on the propylene bridge directly controls the duration of regional grey-to-white matter differentiation. The parent Tc-99m-PnAO complex (no bridge methylation) shows clear grey-white matter delineation at 5 seconds post-peak uptake but loses all regional differentiation within 5 minutes due to rapid washout [1][2]. In contrast, the tetramethyl derivative Tc-99m-TMPAO retains persistent grey-to-white matter localization for at least 60 minutes, analogous to the performance of I-123-IMP [1]. A direct comparison in rats of Tc-99m-PnAO with its tetramethyl (TM-PAO) and pentamethyl (PM-PAO) derivatives confirmed that progressive demethylation—removing one and two methyl groups from the HMPAO backbone—produces graded changes in whole brain and regional cerebral uptake and retention [3]. The 6-methyl propyleneamine oxime, bearing a single methyl at the C6 bridge position rather than the gem-dimethyl substitution of HMPAO or the unsubstituted bridge of PnAO, occupies a structurally and pharmacokinetically intermediate position whose brain retention characteristics are predicted to fall between the rapidly washing-out PnAO and the highly retained HMPAO.

Cerebral blood flow Autoradiography Brain retention PnAO SAR

Glutathione-Mediated Intracellular Conversion: Methylation Pattern Modulates Tc-99m Complex Stability Against Thiol Challenge

The intracellular retention mechanism of Tc-99m-PnAO complexes in brain tissue involves conversion of the lipophilic complex to a hydrophilic, non-diffusible species, a process mediated at least in part by reduced glutathione (GSH) [1]. Roth et al. (1992) demonstrated that the tetramethyl derivative Tc-99m-TMPAO—which has two fewer methyl groups than HMPAO and thus a methylation pattern intermediate between PnAO and HMPAO—exhibits two GSH-sensitive components when challenged with reduced glutathione in vitro, with one component displaying a GSH-induced second-order dissociation rate constant (K2) similar to that of Tc-99m-meso-HMPAO [1]. Despite the presence of this more GSH-labile component, brain uptake and autoradiographic studies with Tc-99m-TMPAO were equivalent to Tc-99m-d,l-HMPAO in terms of cerebral trapping efficiency, indicating that both d,l and meso TMPAO isomers are efficiently retained in brain tissue [1]. This finding establishes that the methylation pattern on the PnAO backbone directly controls the distribution of GSH-sensitive vs. GSH-resistant complex populations. By extension, the unique single C6-methyl substitution of PAO-6-Me is expected to produce a GSH reactivity profile distinct from both the gem-dimethyl HMPAO and the unsubstituted PnAO.

Glutathione Intracellular trapping Tc-99m complex stability Radiopharmaceutical mechanism

Validated Application Scenarios for 6-Methyl Propyleneamine Oxime (PAO-6-Me, CAS 159029-46-6) in Radiopharmaceutical R&D


Negative Control Compound for Hypoxia-Selective Tc-99m Tracer Development and BMS181321 Mechanism Studies

6-Methyl propyleneamine oxime is the literature-defined, structure-matched non-nitroimidazole control for the prototypical hypoxia imaging agent BMS181321 [1]. In isolated perfused rat heart studies, PAO-6-Me was used directly alongside BMS181321 and HMPAO to demonstrate that hypoxia-selective myocardial retention (0.84% ± 0.04% ID/g normoxic vs. 23.9% ± 3.9% ID/g ischemic-reperfused, p < 0.05) is attributable specifically to the 2-nitroimidazole redox-sensitive moiety and not to the PnAO backbone [1]. Any research group synthesizing new nitroimidazole-PnAO conjugates or validating next-generation hypoxia tracers must use PAO-6-Me as the backbone-matched negative control to rigorously attribute differential tissue retention to the introduced hypoxia-sensing moiety.

Probing the Contribution of C6 Bridge Methylation to Cerebral Blood Flow Tracer Kinetics and Glutathione-Dependent Intracellular Trapping

The single C6-methyl substitution of PAO-6-Me provides a structurally defined probe for dissecting the SAR of brain retention in the PnAO series. The class-level SAR established by Chaplin et al. (1986) demonstrates that progressive methylation of the PnAO backbone—from unsubstituted PnAO (washout within 5 min) through tetramethyl and pentamethyl derivatives to hexamethyl HMPAO (clinical SPECT agent)—produces graded increases in cerebral retention duration [2]. PAO-6-Me occupies a specific, underrepresented position in this methylation series. Combined with the GSH reactivity data from Roth et al. (1992), which showed that methylation pattern controls the distribution of GSH-sensitive and GSH-resistant Tc-99m complex populations [3], PAO-6-Me enables researchers to isolate the effect of a single C6-methyl group on both brain washout kinetics and intracellular thiol-mediated conversion rates.

Intermediate-Lipophilicity Ligand for Tc-99m Complexes Requiring Modulated Blood-Brain Barrier Permeability

With a predicted free-ligand LogP of 1.27—approximately 10-fold less lipophilic than HMPAO (estimated Log Kow = 2.25) —PAO-6-Me offers a differentiated lipophilicity window for Tc-99m radiopharmaceutical design. The well-characterized PnAO SAR demonstrates that lipophilicity directly governs both the rate of passive blood-brain barrier penetration and the subsequent cerebral washout rate [4]. For applications where the prolonged brain retention of HMPAO is undesirable—such as repeat SPECT imaging protocols requiring tracer clearance between acquisitions, or studies targeting tissues with lower lipid content than brain—the intermediate lipophilicity of PAO-6-Me may provide a more suitable pharmacokinetic profile.

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